molecular formula C11H14N2OS B213482 N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 61452-16-2

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B213482
CAS No.: 61452-16-2
M. Wt: 222.31 g/mol
InChI Key: DTZHQSMUSXBSQY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is an organic compound that belongs to the class of thiazines Thiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom of the thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of 4-methoxyaniline with a suitable thiazine precursor. One common method is the cyclization of 4-methoxyaniline with 2-chloroacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazine and tetrahydrothiazine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazine derivatives.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial strains.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development.

    Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. In anticancer research, the compound has been shown to inhibit the activity of certain kinases and disrupt cell signaling pathways, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole

Uniqueness

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its specific thiazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of activity and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-14-10-5-3-9(4-6-10)13-11-12-7-2-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZHQSMUSXBSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358883
Record name N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61452-16-2
Record name N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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